2-sec-Butylaniline

Overview

Description

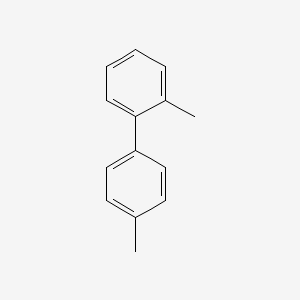

2-sec-Butylaniline is a chemical compound that is related to aniline derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds and their interactions in various chemical environments. For instance, the study of binary liquid mixtures containing sec-butylamine, a compound structurally related to this compound, reveals specific interactions between components that lead to non-ideal volumetric behavior . Additionally, sec-butylamine's effect on the pyruvate dehydrogenase complex suggests that similar aniline derivatives could interact with biological systems in a significant way .

Synthesis Analysis

The synthesis of related compounds, such as sec-butylacetate, has been optimized using iron chloride as a catalyst, indicating that similar catalytic methods could potentially be applied to the synthesis of this compound . Moreover, the synthesis of poly[(±)-2-(sec-butyl)aniline] composites demonstrates the potential for creating conductive chiral composites from aniline derivatives, which could be relevant for the synthesis of this compound-based materials .

Molecular Structure Analysis

Although the molecular structure of this compound is not directly analyzed in the provided papers, the structure of related compounds, such as 2,4,6-tri-t-butyl-4,5-epoxy-6-hydroxy-2-cyclohexen-1-imine, has been confirmed by X-ray analysis . This suggests that similar analytical techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

The chemical behavior of sec-butylamine in reactions such as deamination over acidic zeolites provides insights into the reactivity of amine groups in the presence of acid sites and zeolite structures . This information could be extrapolated to understand how the sec-butyl group in this compound might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. For example, the volumetric behavior of sec-butylamine in binary liquid mixtures indicates that the introduction of the sec-butyl group into aniline derivatives can significantly affect their physical properties, such as density and molar volume . The inhibition of the pyruvate dehydrogenase complex by sec-butylamine also provides information on the chemical properties and potential biological interactions of aniline derivatives .

Scientific Research Applications

Conductivity and Morphology Studies

- Chiral Composite Synthesis: 2-sec-Butylaniline was used to synthesize poly [(±)-2-(sec-butyl) aniline]/silica-supported perchloric acid composites. These composites, known for their conductive properties, were synthesized under green chemistry and solid-state conditions. This research highlights the potential of this compound in the development of conductive materials (Farrokhzadeh & Modarresi-Alam, 2016).

- Nano and Micro Sphere Synthesis: Another study focused on using this compound for the nano and microsphere synthesis of polyaniline derivatives. The research demonstrated the influence of various factors like initiators and oxidants on the morphology of these polymers (Movahedifar & Modarresi-Alam, 2016).

Chemical Reactions and Catalysis

- Kinetic Resolution: Research involving the kinetic resolution of sec-butylamine with ω-transaminase from Vibrio fluvialis JS17 under reduced pressure demonstrated the potential of derivatives like this compound in facilitating specific chemical processes (Yun, Cho, & Kim, 2004).

- Deamination Studies: A study on the conversion of sec-butylamine over acidic zeolites revealed insights into the reaction pathways and product formation, indicating this compound's role in understanding complex chemical reactions (Lequitte, Figuéras, Moreau, & Hub, 1992).

Pharmaceutical and Biological Research

- Antiseizure Profile: Research into sec-butyl-propylacetamide, a derivative related to this compound, highlighted its broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage (White et al., 2012).

Additional Applications

- Volumetric Behavior in Liquid Mixtures: Studies on the densities of binary mixtures containing 2-methoxyethanol with sec-butylamine offer insights into the volumetric behavior of such mixtures, providing valuable data for various industrial applications (Kinart et al., 2003).

- Fungistatic Action: The effect of sec-butylamine on pyruvate oxidation by mitochondria of Penicillium digitatum suggests a possible fungistatic action of this compound derivatives (Yoshikawa, Eckert, & Keen, 1976).

Safety and Hazards

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 2-sec-Butylaniline are not well-documented in the literature. This compound, also known as 2-(Sec-butyl)aniline, is a derivative of aniline, which is a primary aromatic amine. Aniline and its derivatives are known to interact with various biological targets, but the specific targets for this compound remain to be identified .

Mode of Action

Aniline and its derivatives are known to form complexes with proteins and DNA, potentially altering their structure and function .

Biochemical Pathways

Aniline and its derivatives have been shown to interfere with heme synthesis and to induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood .

Pharmacokinetics

The metabolites are excreted mainly in the urine .

Result of Action

Aniline and its derivatives are known to cause a variety of effects, including oxidative stress, dna damage, and cell death, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. Specific studies on these aspects are lacking .

properties

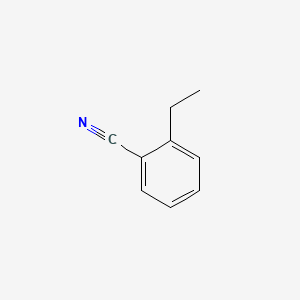

IUPAC Name |

2-butan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGPXEVNCJHXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866497 | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55751-54-7 | |

| Record name | 2-(1-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55751-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055751547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.